molecular formula C7H7IOS B14840952 4-Iodo-3-(methylthio)phenol

4-Iodo-3-(methylthio)phenol

Cat. No.: B14840952
M. Wt: 266.10 g/mol
InChI Key: MNTRRHDQHVKFSS-UHFFFAOYSA-N
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Description

4-Iodo-3-(methylthio)phenol is an aromatic organic compound characterized by the presence of an iodine atom, a methylthio group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(methylthio)phenol typically involves the iodination of 3-(methylthio)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-(methylthio)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.

Major Products:

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Iodo-3-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(methylthio)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Iodophenol: Similar structure but lacks the methylthio group, resulting in different reactivity and applications.

    3-Iodo-4-methylphenol: Similar but with the iodine and methyl groups in different positions, affecting its chemical properties.

    4-Bromo-3-(methylthio)phenol: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.

Uniqueness: 4-Iodo-3-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C7H7IOS

Molecular Weight

266.10 g/mol

IUPAC Name

4-iodo-3-methylsulfanylphenol

InChI

InChI=1S/C7H7IOS/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3

InChI Key

MNTRRHDQHVKFSS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)I

Origin of Product

United States

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